乙基-1,1-d2-苯

描述

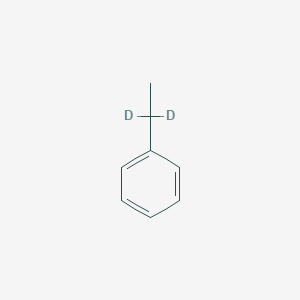

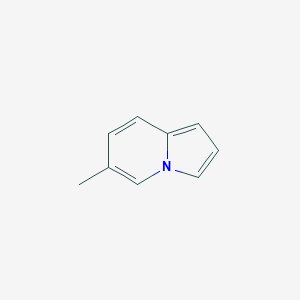

Ethyl-1,1-d2-benzene is a derivative of benzene where ethyl groups are substituted with deuterium atoms at the 1,1-positions. This compound is not directly discussed in the provided papers, but its synthesis and properties can be inferred from related research on ethylene derivatives and benzene compounds.

Synthesis Analysis

The synthesis of complex benzene derivatives often involves strategic bond formations and expansions. For instance, a rhodium-catalyzed insertion of ethylene into carbon-carbon bonds of 1-indanones has been reported, which could be a potential strategy for synthesizing related seven-membered cyclic ketones . Additionally, the reactions of electronically excited carbon atoms with ethylene have been studied, which could provide insights into the formation of benzene derivatives . Moreover, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involves the reaction of ethylene derivatives, which could be relevant to the synthesis of ethyl-1,1-d2-benzene .

Molecular Structure Analysis

The molecular structure of benzene derivatives can be complex and is often studied using X-ray diffraction and theoretical calculations. For example, the crystallographic behavior of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene has been characterized, providing insights into the structural aspects of substituted benzene compounds . Similarly, the structure of 1,3-bis[2-(pyrrol-2-carbonyloxy)ethoxy]benzene has been elucidated, which could be analogous to the molecular structure of ethyl-1,1-d2-benzene .

Chemical Reactions Analysis

Benzene and its derivatives undergo a variety of chemical reactions. The synthesis of 1,1-Bis(benzenesulfonyl)ethylene, for example, demonstrates the reactivity of ethylene 1,2-dipoles, which could be relevant to the reactivity of ethyl-1,1-d2-benzene . The reaction of 1,4-bis[\u03b2-(p-amino-phenyl)ethyl]benzene synthesized via the Sonogashira C—C coupling reaction also provides insights into the types of chemical reactions that ethyl-1,1-d2-benzene might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives can be predicted using spectroscopic characterization and theoretical studies. For instance, the spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate provide valuable information on the properties of such compounds . Additionally, the synthesis and characterization of 1,4-bis[\u03b2-(p-amino-phenyl)ethyl]benzene offer insights into the physical properties of related benzene derivatives .

科学研究应用

1. 环境和健康影响研究

乙苯是一种挥发性有机化合物,由于在石油和天然气等行业中的广泛使用及其潜在的毒性作用,一直是研究的主题。研究重点关注控制和消除其蒸汽的方法,考虑其可能的健康和环境风险。已探索使用固定在沸石上的 TiO2 纳米粒子在紫外辐射下的光催化降解作为从空气中去除乙苯的方法,显示出显着的去除效率。这表明 TiO2/ZSM-5 催化剂在空气净化过程中的潜力 (德拉克山-内贾德等人,2020; 德拉克山-内贾德等人,2021)。

2. 化学转化过程

研究还深入探讨了乙苯的化学转化。已经研究了钛的膦代烷基亚烷基亚炔配合物用于分子间 C-H 键活化和脱氢反应。这显示了乙苯在促进复杂化学转化中的多功能性 (Kamitani 等人,2015)。

3. 催化和合成

乙苯在催化和合成过程中发挥作用。已经对用于烯烃烷氧羰基化的钯催化剂进行了研究,其中乙苯和相关化合物用作原料。这突出了其在生产酯和其他重要工业化学品中的用途 (董等人,2017)。

4. 定量分析方法

在分析化学领域,已经开发了使用 SPME 和 GC-MS 等技术对环境空气中的乙苯进行定量的方法。这些方法对于监测和控制其在环境中的存在至关重要 (拜马托娃等人,2016)。

5. 工业过程优化

乙苯涉及化学工业中的过程优化研究。对流化床反应器中 ZSM-5 基催化剂上苯乙基化的动力学分析和乙苯工艺的经济控制突出了其在提高工业效率和降低成本中的作用 (奥德代罗和阿尔-哈塔夫,2010; 贾格塔普等人,2013)。

安全和危害

作用机制

Target of Action

Ethyl-1,1-d2-benzene, also known as 1,1-dideuterioethylbenzene, is a stable isotope of ethylbenzene It’s worth noting that ethylbenzene and its derivatives are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Benzene and its derivatives are known to be involved in various biochemical reactions

Pharmacokinetics

It’s known that the compound has a boiling point of 136 °c and a density of 0883 g/mL at 25 °C . These properties may influence its bioavailability and distribution in the body.

Result of Action

Benzene and its derivatives are known to have various biological effects, including potential carcinogenic effects

生化分析

Biochemical Properties

The biochemical properties of Ethyl-1,1-d2-benzene are not well-studied. It is known that the metabolism of benzene, a related compound, is concentration-dependent . At low concentrations, the metabolism is rapid and benzene is excreted predominantly as conjugated metabolites in urine . At higher concentrations, the metabolic pathways appear to become saturated and the majority of absorbed dose is excreted unmetabolized in exhaled air

Metabolic Pathways

The metabolic pathways of Ethyl-1,1-d2-benzene are not well-studied. It is known that the metabolism of benzene, a related compound, is concentration-dependent . At low concentrations, the metabolism is rapid and benzene is excreted predominantly as conjugated metabolites in urine . At higher concentrations, the metabolic pathways appear to become saturated and the majority of absorbed dose is excreted unmetabolized in exhaled air

属性

IUPAC Name |

1,1-dideuterioethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQLUTRBYVCPMQ-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469331 | |

| Record name | Ethyl-1,1-d2-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1861-01-4 | |

| Record name | Ethyl-1,1-d2-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1861-01-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Propylamino)propyl]benzene-1,2-diol](/img/structure/B154753.png)